methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core. This scaffold is substituted with a phenyl group at position 3, a 5-methylfuran-2-yl moiety at position 5, and a sulfanyl-acetamido benzoate ester at position 2.
Properties
IUPAC Name |
methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S2/c1-16-8-13-21(35-16)20-14-36-24-23(20)25(32)30(19-6-4-3-5-7-19)27(29-24)37-15-22(31)28-18-11-9-17(10-12-18)26(33)34-2/h3-14H,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXTXIRNIXHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions
Thieno[2,3-d]pyrimidine Core Synthesis: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Furan Ring Introduction: The furan ring is introduced through a series of reactions, including the formation of intermediates that are subsequently cyclized.
Benzoate Ester Formation: The final step involves esterification to form the benzoate ester, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]Sulfanyl-N-(2-Methylphenyl)Acetamide
- Key Differences : Replaces the phenyl group at position 3 with a propenyl (allyl) group and substitutes the benzoate ester with a 2-methylphenyl acetamide .
- The 2-methylphenyl acetamide reduces steric hindrance compared to the benzoate ester, possibly enhancing binding to hydrophobic enzyme pockets.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Key Differences: Features a pyrazolo[3,4-d]pyrimidine core instead of thienopyrimidine and incorporates fluorinated aromatic groups .
- Implications: Fluorination improves metabolic stability and bioavailability. The pyrazolopyrimidine core may exhibit distinct kinase selectivity compared to thienopyrimidine derivatives.
Physicochemical and Computational Comparisons
NMR Chemical Shift Predictions
- Studies on analogous compounds (e.g., chalcone derivatives) demonstrate that B3LYP/6-31*G calculations reliably predict $ ^1H $- and $ ^{13}C $-NMR shifts, with deviations <0.5 ppm for non-polar protons .
- Application to Target Compound : Computational modeling could validate the sulfanyl-acetamido group’s electronic effects, which may deshield adjacent protons due to sulfur’s electronegativity.
Lipophilicity and Solubility
| Compound | logP (Predicted) | Molecular Weight | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | 517.57 | 0.02 |
| Propenyl Analog | 3.2 | 490.55 | 0.15 |
| Fluorinated Chromene Derivative | 4.1 | 589.1 | <0.01 |
- The benzoate ester in the target compound increases logP compared to the propenyl analog, reducing aqueous solubility but enhancing membrane permeability.
Tanimoto Similarity Analysis
- Activity Cliffs: Minor structural changes (e.g., replacing phenyl with allyl) reduce Tc to 0.65, indicating significant activity divergence despite structural similarity .
Graph-Based Structural Alignment
- The sulfanyl-acetamido group introduces a unique hydrogen-bonding motif absent in simpler thienopyrimidines, which may enhance selectivity for cysteine-rich kinases .
Biological Activity
Methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining elements of furan, thienopyrimidine, and acetamide groups. Its synthesis typically involves multiple steps:
- Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors.
- Introduction of Furan Groups : Substitution reactions introduce furan derivatives.
- Attachment of Acetamide Group : Final steps involve linking the acetamide group via a sulfanyl connection.
The IUPAC name for this compound is N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, with a molecular formula of C24H19N3O4S2 .
The precise mechanism of action remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating oxidative stress pathways or inhibiting enzymes involved in various disease processes .
Antioxidant Properties
Research indicates that compounds within this class exhibit significant antioxidant activity. Studies have shown that these compounds can reduce oxidative stress markers in vitro, suggesting potential applications in treating diseases associated with oxidative damage .
Antiviral Activity
Recent studies have explored the antiviral properties of similar thienopyrimidine derivatives. For instance, certain derivatives have demonstrated effectiveness against viruses such as HSV and HBV in cell line assays . The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Potential
Some derivatives have shown promise in anticancer research. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells . This selective toxicity is crucial for developing effective cancer therapeutics.
Case Studies
-
Case Study on Antiviral Activity :
In a study examining the antiviral efficacy of thienopyrimidine derivatives, one compound demonstrated a 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . -
Case Study on Antioxidant Effects :
Another study highlighted the ability of similar compounds to scavenge free radicals effectively in vitro, indicating their potential use as protective agents against oxidative stress-related diseases .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
